[3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate
Overview
Description
[3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate is a chemical compound that features a brominated benzoyl group attached to an amino phenyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate typically involves the reaction of 5-bromo-2-methoxybenzoic acid with an appropriate amine to form the amide bond. This is followed by esterification to introduce the acetate group. The reaction conditions often require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
[3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the bromine atom can produce various substituted phenyl acetates .
Scientific Research Applications
Chemistry
In chemistry, [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological targets involved in diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the production of advanced materials and drug formulations.
Mechanism of Action
The mechanism of action of [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated benzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[3-[(5-Bromo-2-methoxybenzoyl)carbamothioyl]amino]benzoic acid: This compound has a similar structure but contains a carbamothioyl group instead of an acetate group.
Methyl 2-bromo-5-methoxybenzoate: This compound is structurally similar but lacks the amino phenyl group.
5-Bromo-2-methoxybenzoic acid: This compound is a precursor in the synthesis of [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the brominated benzoyl and amino phenyl acetate groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[3-[(5-bromo-2-methoxybenzoyl)amino]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10(19)22-13-5-3-4-12(9-13)18-16(20)14-8-11(17)6-7-15(14)21-2/h3-9H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPJWCYLLYYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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